molecular formula C24H25N3O6S B6562635 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate CAS No. 851093-45-3

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate

Cat. No.: B6562635
CAS No.: 851093-45-3
M. Wt: 483.5 g/mol
InChI Key: IJCOFNMFCTWSQS-UHFFFAOYSA-N
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Description

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate is a structurally complex molecule featuring a pyrazole core substituted with a nitrobenzenesulfonyl group, a phenyl ring at the 1-position, and a 3-cyclopentylpropanoate ester at the 5-position. Its molecular formula is C₂₅H₂₅N₃O₆S, with a molecular weight of 519.55 g/mol (calculated).

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-17-23(34(31,32)21-14-12-20(13-15-21)27(29)30)24(26(25-17)19-9-3-2-4-10-19)33-22(28)16-11-18-7-5-6-8-18/h2-4,9-10,12-15,18H,5-8,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOFNMFCTWSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CCC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of pyrazole derivatives with sulfonyl and ester substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations CAS Number
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate C₂₅H₂₁N₃O₈S 523.51 Ester: 2,4-dimethoxybenzoate; sulfonyl: nitrobenzenesulfonyl 851094-09-2
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate C₂₅H₂₁N₃O₇S 507.51 Ester: 4-ethoxybenzoate; sulfonyl: nitrobenzenesulfonyl 851093-93-1
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate C₂₅H₂₂N₂O₄S 446.52 Ester: 2-methylbenzoate; sulfonyl: methylbenzenesulfonyl (electron-donating group) C263-0340
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate C₂₀H₂₀N₂O₃S 368.45 Ester: 2-methoxyacetate; sulfur group: sulfanyl (reduces oxidation stability) 851126-62-0

Key Research Findings

Electron Effects of Sulfonyl Groups :
The nitrobenzenesulfonyl group in the main compound enhances electrophilicity at the pyrazole core compared to methylbenzenesulfonyl analogs (e.g., C263-0340). This increases reactivity in nucleophilic substitution reactions, as observed in crystallographic studies of related sulfonates .

Ester Group Impact on Lipophilicity: The 3-cyclopentylpropanoate ester confers higher lipophilicity (logP ≈ 4.2 predicted) compared to benzoate esters (e.g., 2,4-dimethoxybenzoate, logP ≈ 3.5). This suggests improved membrane permeability, a critical factor in drug design .

Crystallographic Data :
Analogous compounds, such as 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate (Acta Cryst. E68, o1086), exhibit planar pyrazole rings with sulfonate groups oriented perpendicular to the ring. Such structural motifs stabilize intermolecular interactions (e.g., π-stacking) in crystal lattices .

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